7-(Carboxymethoxy)-3-chloro-4-methylcoumarin structure and synthesis
7-(Carboxymethoxy)-3-chloro-4-methylcoumarin structure and synthesis
An In-Depth Technical Guide to the Structure and Synthesis of 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin, a substituted coumarin derivative of interest in medicinal chemistry and materials science. We will delve into its structural characteristics, physicochemical properties, and a detailed, mechanistically-grounded synthetic pathway. This document is designed to serve as a practical resource for scientists engaged in the synthesis and application of novel coumarin-based compounds.
Introduction and Significance
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds.[1] Their unique scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and fluorescent probes. The diverse biological activities attributed to coumarin derivatives—including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties—stem from the versatility of substituting the core benzopyrone ring.[2][3][4]
7-(Carboxymethoxy)-3-chloro-4-methylcoumarin is a bespoke derivative engineered with specific functionalities. The carboxymethoxy group at the 7-position enhances solubility and provides a reactive handle for further conjugation. The chloro-substituent at the 3-position can modulate the electronic properties and biological activity of the coumarin ring, while the 4-methyl group is a common feature derived from its synthesis. Understanding the precise and efficient synthesis of this molecule is critical for its exploration in drug discovery and as a functional chemical probe.
Molecular Structure and Physicochemical Properties
The foundational identity of any chemical entity lies in its structure and physical characteristics. These properties dictate its behavior in biological and chemical systems.
Chemical Structure:
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Systematic Name: 2-((3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid
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Molecular Formula: C₁₂H₉ClO₅[5]
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Molecular Weight: 268.65 g/mol [5]
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Core Scaffold: A benzopyrone (coumarin) ring system.
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Key Substituents:
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C3 Position: A chlorine atom.
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C4 Position: A methyl group.
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C7 Position: A carboxymethoxy ether group (-O-CH₂-COOH).
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Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin.
| Property | Value | Reference |
| Melting Point | 209-212 °C | [5] |
| Boiling Point | 483.6 °C at 760 mmHg | [5] |
| Density | 1.51 g/cm³ | [5] |
| Flash Point | 246.3 °C | [5] |
| Vapor Pressure | 3.65E-10 mmHg at 25°C | [5] |
A Validated Synthetic Pathway
The synthesis of 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin is a multi-step process that requires careful control over reaction conditions. The most logical and field-proven approach involves four distinct stages: (1) formation of the coumarin core via Pechmann Condensation, (2) etherification of the 7-hydroxy group, (3) regioselective chlorination of the 3-position, and (4) final hydrolysis to yield the carboxylic acid.
Caption: Synthetic workflow for 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin.
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
The Pechmann condensation is a classic and efficient method for synthesizing coumarins from a phenol and a β-ketoester.[6] In this initial step, resorcinol (a highly activated phenol) is reacted with ethyl acetoacetate to form the core coumarin ring system.
Causality and Mechanistic Insight: The reaction requires a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or a solid acid catalyst like Amberlyst-15.[1][7] The mechanism, while debated, is generally accepted to proceed through three key stages:
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Transesterification: The acid catalyst facilitates the reaction between the hydroxyl group of resorcinol and the ester carbonyl of ethyl acetoacetate.
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Intramolecular Hydroxyalkylation (Cyclization): An intramolecular Friedel-Crafts-type reaction occurs where the activated aromatic ring attacks the ketone carbonyl.
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Dehydration: The resulting cyclic alcohol is dehydrated under the acidic conditions to form the stable α,β-unsaturated lactone system of the coumarin.[8]
Caption: Simplified mechanism of the Pechmann condensation.
Experimental Protocol:
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Setup: In a round-bottom flask equipped with a magnetic stirrer, add resorcinol (1.0 eq).
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Reagent Addition: Slowly add concentrated sulfuric acid (or an alternative acid catalyst) while cooling the flask in an ice bath (10°C). To this mixture, add ethyl acetoacetate (1.1 eq) dropwise, ensuring the temperature remains controlled.[1]
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Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1] Some protocols may use gentle heating (up to 110°C with certain catalysts) to increase the reaction rate.[1]
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Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. A solid precipitate of 7-hydroxy-4-methylcoumarin will form.
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Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The product can be further purified by recrystallization from ethanol to yield white crystals.[9]
Step 2: Synthesis of 7-(Ethoxycarbonylmethoxy)-4-methylcoumarin
This step involves a Williamson ether synthesis to attach the ester-protected carboxymethoxy side chain to the 7-hydroxy group of the coumarin.
Causality and Mechanistic Insight: The reaction requires a weak base, such as anhydrous potassium carbonate (K₂CO₃), and a polar aprotic solvent like acetone or dimethylformamide (DMF). The base is crucial for deprotonating the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl chloroacetate in an Sₙ2 reaction, displacing the chloride ion and forming the ether linkage.
Experimental Protocol:
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Setup: To a solution of 7-hydroxy-4-methylcoumarin (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0-3.0 eq).
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Reagent Addition: Add ethyl chloroacetate (1.2 eq) to the suspension.
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Reaction: Heat the mixture to reflux and stir for several hours until TLC analysis indicates the consumption of the starting material.
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Work-up: After cooling, filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purification: Recrystallize the solid residue from ethanol to yield pure 7-(ethoxycarbonylmethoxy)-4-methylcoumarin.
Step 3: Synthesis of 7-(Ethoxycarbonylmethoxy)-3-chloro-4-methylcoumarin
This step introduces the chlorine atom at the C3 position of the coumarin ring, a position that is electronically activated for electrophilic substitution.
Causality and Mechanistic Insight: The C3 position of the coumarin nucleus is part of an enamine-like system, making it susceptible to attack by electrophiles. A common and effective reagent for this transformation is sulfuryl chloride (SO₂Cl₂). An alternative, milder reagent is N-Chlorosuccinimide (NCS). Recent advancements have also demonstrated regioselective chlorination using CuCl₂ under visible light irradiation.[10] The reaction proceeds via an electrophilic addition-elimination mechanism.
Experimental Protocol:
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Setup: Dissolve 7-(ethoxycarbonylmethoxy)-4-methylcoumarin (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a flask protected from moisture.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (1.1 eq) in the same solvent dropwise.
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Reaction: Stir the mixture at room temperature for a few hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture into ice water to quench any unreacted sulfuryl chloride. The chlorinated product will precipitate.
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Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol provides the pure chlorinated intermediate.
Step 4: Hydrolysis to 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.
Causality and Mechanistic Insight: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. An aqueous solution of a strong base, like sodium hydroxide (NaOH), is used. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion. A final acid work-up step is required to protonate the resulting carboxylate salt to yield the final carboxylic acid product.
Experimental Protocol:
-
Setup: Suspend 7-(ethoxycarbonylmethoxy)-3-chloro-4-methylcoumarin (1.0 eq) in an aqueous ethanol solution.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.
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Reaction: Stir at reflux until the reaction is complete (TLC monitoring, showing disappearance of the starting ester).
-
Work-up: Cool the reaction mixture to room temperature and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~2. The final product will precipitate out of the solution.
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Purification: Collect the solid product by vacuum filtration, wash with cold water to remove salts, and dry under vacuum to afford pure 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin.
Hazard and Safety Information
As a Senior Application Scientist, it is imperative to emphasize safety. The target compound, 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin, is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]
Handling Precautions:
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Use only in a well-ventilated area or under a fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Avoid breathing dust, fumes, or vapors.[5]
-
Wash hands thoroughly after handling.[5]
Reagents used in the synthesis, such as concentrated sulfuric acid, sulfuryl chloride, and sodium hydroxide, are highly corrosive and require extreme caution during handling. Always consult the specific Safety Data Sheet (SDS) for each chemical before use.
References
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Sathyabama Institute of Science and Technology. Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institutional Repository. [Link]
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Alheety, et al. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. (2016-08-12). [Link]
- Google Patents. CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin.
-
ResearchGate. (PDF) The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. (2015-03-27). [Link]
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YouTube. Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. (2020-04-05). [Link]
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Pharmrecord.com. Experiment Synthesize 7-hydroxy 4-methyl coumarin. [Link]
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ResearchGate. Scheme 1 -Mechanism of the synthesis of 7-hydroxy-4-methyl coumarin. [Link]
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Royal Society of Chemistry. Visible light-enabled regioselective chlorination of coumarins using CuCl2via LMCT excitation. Organic & Biomolecular Chemistry. [Link]
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YouTube. Pechmann Condensation Mechanism (Coumarin Synthesis) | Organic Chemistry. (2020-02-22). [Link]
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ResearchGate. Synthesis of 7-hydroxy-4-formyl coumarin (3) and 7-methoxy-4-formyl.... [Link]
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Connect Journals. 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. [Link]
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IJSART. Coumarin Synthesis Via The Pechmann Reaction. (2023-12-12). [Link]
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PubMed. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. (2009-07-01). [Link]
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YouTube. Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry. (2021-06-02). [Link]
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ACS Publications. Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | The Journal of Organic Chemistry. [Link]
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